

A Comparative Spectroscopic Analysis of Methyl 2-chloronicotinate and Its Isomers

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Compound of Interest

Compound Name: Methyl 2-chloronicotinate

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A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of **Methyl 2-chloronicotinate**, Methyl 6-chloronicotinate, and Methyl 4-chloronicotinate, supported by experimental data.

This guide provides a comprehensive spectroscopic comparison of **Methyl 2-chloronicotinate** and its isomers, Methyl 6-chloronicotinate and Methyl 4-chloronicotinate. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. The data presented herein, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a clear framework for distinguishing between these isomeric structures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Methyl 2-chloronicotinate** and its isomers.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , δ ppm)

Compound	H-4	H-5	H-6	-OCH ₃
Methyl 2-chloronicotinate	8.17 (dd)	7.33 (dd)	8.53 (dd)	3.97 (s)
Methyl 6-chloronicotinate	8.25 (dd)	7.45 (d)	8.90 (d)	3.95 (s)
Methyl 4-chloronicotinate	-	7.60 (d)	8.85 (s)	3.90 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound	C-2	C-3	C-4	C-5	C-6	C=O	-OCH ₃
Methyl 2-chloronicotinate	148.1	127.5	140.2	122.9	152.8	164.5	53.1
Methyl 6-chloronicotinate	151.5	124.8	140.0	121.2	157.0	164.8	52.7
Methyl 4-chloronicotinate	152.3	125.1	145.8	123.5	150.1	165.2	52.9

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	C=O Stretch	C=C, C=N Stretch	C-O Stretch	C-Cl Stretch
Methyl 2-chloronicotinate	~1730	~1580, 1560, 1450	~1250	~780
Methyl 6-chloronicotinate	~1725	~1590, 1570, 1470	~1240	~830
Methyl 4-chloronicotinate	~1728	~1585, 1550, 1460	~1260	~800

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	[M+2] ⁺	Key Fragments
Methyl 2-chloronicotinate	171	173	140 ([M-OCH ₃] ⁺), 112 ([M-COOCH ₃] ⁺)
Methyl 6-chloronicotinate	171	173	140 ([M-OCH ₃] ⁺), 112 ([M-COOCH ₃] ⁺)
Methyl 4-chloronicotinate	171	173	140 ([M-OCH ₃] ⁺), 112 ([M-COOCH ₃] ⁺)

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
- **Data Acquisition:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectra were scanned from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹

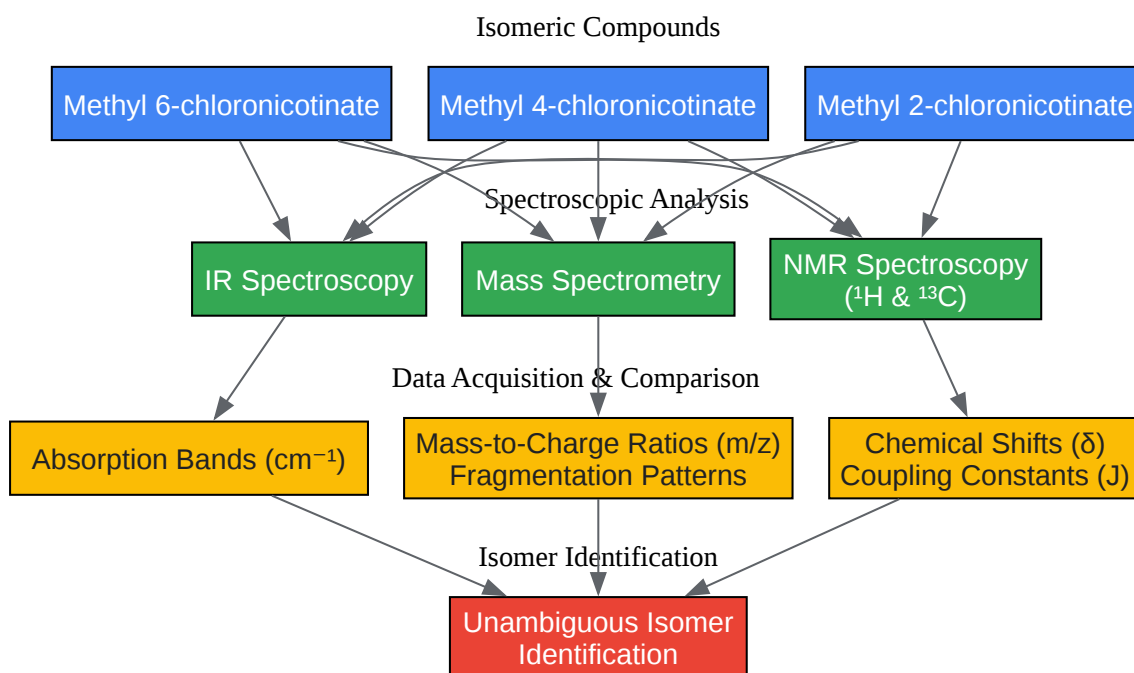
and an accumulation of 16 scans. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Samples were diluted to a concentration of approximately 1 µg/mL in methanol.
- **Data Acquisition:** Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, which was equipped with a 30 m x 0.25 mm capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer was operated in full scan mode over a mass-to-charge ratio (m/z) range of 40-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.



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Caption: Workflow for the spectroscopic comparison of isomers.

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